Leuhistin Exhibits Higher Potency for APN Compared to Bestatin and Amastatin in a Parasite Neuropeptide Degradation Assay
Leuhistin demonstrates a 7.2-fold higher potency for inhibiting AF1 neuropeptide hydrolysis compared to the commonly used aminopeptidase inhibitor amastatin, and a 12-fold higher potency compared to bestatin. In a purified membrane aminopeptidase assay from Ascaris suum, Leuhistin exhibited an IC₅₀ of 1.25 µM, whereas amastatin showed an IC₅₀ of 9.0 µM and bestatin an IC₅₀ of 15.0 µM [1]. Notably, the enzyme was insensitive to puromycin, further highlighting the unique inhibitory profile of Leuhistin in this model.
| Evidence Dimension | Inhibition of AF1 neuropeptide hydrolysis (IC₅₀) |
|---|---|
| Target Compound Data | 1.25 µM |
| Comparator Or Baseline | Amastatin: 9.0 µM; Bestatin: 15.0 µM; Puromycin: insensitive |
| Quantified Difference | 7.2-fold more potent than amastatin; 12-fold more potent than bestatin |
| Conditions | Purified membrane aminopeptidase from Ascaris suum muscle; substrate: AF1 neuropeptide |
Why This Matters
This data supports the selection of Leuhistin over bestatin or amastatin when higher potency and specific APN inhibition are required for studying neuropeptide metabolism in nematode models.
- [1] Mol Biochem Parasitol. 1997 Nov;89(2):225-34. Purification and properties of a membrane aminopeptidase from Ascaris suum muscle that degrades neuropeptides AF1 and AF2. View Source
